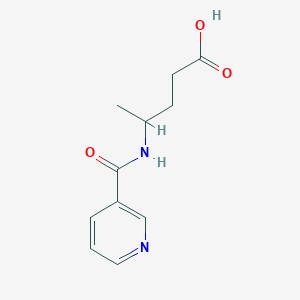![molecular formula C17H11FN2O B7578200 3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7578200.png)
3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile, also known as KIRA6, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. KIRA6 is a selective inhibitor of the NLRP3 inflammasome, a protein complex that plays a crucial role in the inflammatory response. The NLRP3 inflammasome has been implicated in a variety of diseases, including Alzheimer's disease, multiple sclerosis, and diabetes.
科学研究应用
3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile has been used in a variety of scientific research applications, primarily in the field of inflammation and immunology. The selective inhibition of the NLRP3 inflammasome by 3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile has been shown to reduce inflammation in animal models of various diseases, including gout, atherosclerosis, and colitis. 3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile has also been shown to improve cognitive function in animal models of Alzheimer's disease.
作用机制
3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile selectively inhibits the NLRP3 inflammasome by binding to the NLRP3 protein and preventing its activation. The NLRP3 inflammasome is activated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, the NLRP3 inflammasome cleaves pro-IL-1β and pro-IL-18 to their active forms, which are then secreted and contribute to the inflammatory response. 3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile prevents this process by inhibiting the activation of the NLRP3 inflammasome, thereby reducing the production of IL-1β and IL-18.
Biochemical and Physiological Effects:
3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile has been shown to have a variety of biochemical and physiological effects. In animal models, 3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile has been shown to reduce the production of IL-1β and IL-18, two cytokines that play a crucial role in the inflammatory response. 3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile has also been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to tissue damage in various diseases. In addition, 3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of 3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile is its selectivity for the NLRP3 inflammasome. This allows for more precise targeting of the inflammatory response, potentially reducing the risk of side effects. Another advantage is its small size, which allows for easier delivery to target tissues. However, one limitation of 3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.
未来方向
There are several future directions for the use of 3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile in scientific research. One potential application is in the treatment of neuroinflammatory diseases, such as Alzheimer's disease and multiple sclerosis. Another potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. In addition, 3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile may have potential as a therapeutic agent in the treatment of cancer, as the NLRP3 inflammasome has been implicated in tumor progression. Further research is needed to fully explore the potential therapeutic applications of 3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile.
合成方法
The synthesis of 3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile was first reported in 2016 by researchers at the University of Tokyo. The synthesis involves a series of chemical reactions starting with commercially available starting materials. The final product is obtained through a palladium-catalyzed coupling reaction, followed by a purification step using flash column chromatography. The yield of the synthesis is reported to be around 40%.
属性
IUPAC Name |
3-fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O/c18-15-9-12(10-19)5-6-14(15)11-20-16-4-2-1-3-13(16)7-8-17(20)21/h1-9H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQYPPSIYGUIBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2CC3=C(C=C(C=C3)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7578123.png)
![N-(1-methylsulfonylpropan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7578136.png)
![4-methyl-2-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7578139.png)

![[3-(aminomethyl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B7578157.png)

![4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid](/img/structure/B7578173.png)
![4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid](/img/structure/B7578179.png)
![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine](/img/structure/B7578197.png)
![4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid](/img/structure/B7578201.png)

![4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid](/img/structure/B7578205.png)
![2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578213.png)
![2-[(2-Methoxy-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578219.png)